Bienvenue dans la boutique en ligne BenchChem!

Pimasertib

Multiple Myeloma MEK Inhibition Cancer Cell Line

Pimasertib (AS703026) is the optimal MEK1/2 inhibitor for preclinical NRAS-mutant melanoma research, validated by Phase II trial (NCT01693068) showing significant PFS improvement (HR=0.59) vs. dacarbazine. Its unique phosphoethanolamine conjugation enables distinct drug metabolism studies. Sub-10 nM IC50 in U-266 (5 nM) and INA-6 (11 nM) ensures clean target engagement. >1,300-fold synergy with cetuximab in NRAS-mutant CRC provides a powerful combination control. Choose pimasertib to ensure clinical translatability and experimental precision.

Molecular Formula C15H15FIN3O3
Molecular Weight 431.20 g/mol
CAS No. 1204531-26-9
Cat. No. B605615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimasertib
CAS1204531-26-9
SynonymsAS 703026, AS-703026
Molecular FormulaC15H15FIN3O3
Molecular Weight431.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)NC2=C(C=CN=C2)C(=O)NCC(CO)O
InChIInChI=1S/C15H15FIN3O3/c16-12-5-9(17)1-2-13(12)20-14-7-18-4-3-11(14)15(23)19-6-10(22)8-21/h1-5,7,10,20-22H,6,8H2,(H,19,23)/t10-/m0/s1
InChIKeyVIUAUNHCRHHYNE-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pimasertib (CAS 1204531-26-9): ATP-Noncompetitive MEK1/2 Inhibitor Procurement Guide for NRAS-Mutant Oncology Research


Pimasertib (also known as AS703026, MSC1936369B, or SAR 245509) is a synthetic organic small molecule belonging to the class of allosteric, ATP-noncompetitive inhibitors of the mitogen-activated protein kinase kinases MEK1 and MEK2 [1]. It functions by binding to a unique allosteric site adjacent to the ATP binding pocket, preventing the activation of MEK1/2 by upstream RAF kinases, thereby blocking downstream ERK phosphorylation and signaling [2]. This mechanism underlies its antiproliferative and proapoptotic activity in tumor models harboring mutations in the RAS-RAF-MEK-ERK pathway [1]. As an investigational new molecular entity that has completed Phase II clinical evaluation, pimasertib represents a specialized research tool for probing MEK dependency in specific mutational contexts, particularly NRAS-mutated malignancies [3].

Pimasertib (1204531-26-9) Substitution Risks: Why MEK Inhibitor Selection Demands Compound-Specific Evidence


The class of MEK1/2 inhibitors is chemically and pharmacologically heterogeneous, and compounds cannot be assumed to be interchangeable. While all inhibit the same kinase targets, substantial differences exist in their binding kinetics, metabolic pathways, brain penetration, and clinical activity profiles, all of which directly impact experimental design and translational relevance [1]. For instance, pimasertib undergoes a unique and unprecedented metabolic conjugation with phosphoethanolamine in humans, a pathway not observed for other MEK inhibitors, which has implications for understanding its distinct pharmacokinetic and potential toxicity profile [2]. Furthermore, its efficacy and safety in specific patient populations, such as those with NRAS-mutant melanoma, have been evaluated in randomized controlled trials against standard-of-care chemotherapy, yielding a defined and quantifiable risk-benefit profile not shared by its analogs [3]. Relying on a different MEK inhibitor without equivalent data would introduce uncontrolled variables and could compromise the validity and interpretability of scientific findings.

Pimasertib Technical Evidence Guide: Quantitative Comparator Data for Informed Procurement (1204531-26-9)


Pimasertib vs. Other MEK Inhibitors: Potency in Multiple Myeloma Cell Lines

Pimasertib demonstrates highly potent inhibition of growth and survival in a panel of multiple myeloma (MM) cell lines. In a direct comparison, its IC50 values against specific MM cell lines are among the lowest reported for MEK inhibitors in this context . The compound inhibits U-266 and INA-6 cell growth with IC50 values of 5 nM and 11 nM, respectively . This is relevant for researchers as different MEK inhibitors (e.g., trametinib, selumetinib) exhibit varying potency profiles across cell lines and may not achieve the same degree of target engagement or efficacy at similar concentrations in MM models.

Multiple Myeloma MEK Inhibition Cancer Cell Line

Pimasertib vs. Dacarbazine: Superior Progression-Free Survival in NRAS-Mutant Melanoma

In a randomized, open-label Phase II clinical trial (NCT01693068) involving 194 patients with previously untreated, unresectable NRAS-mutated cutaneous melanoma, pimasertib (60 mg twice daily) was directly compared to the standard-of-care chemotherapy agent dacarbazine (DTIC; 1000 mg/m² intravenously every 21 days) [1]. The trial met its primary endpoint, demonstrating a statistically significant improvement in median progression-free survival (PFS) for patients treated with pimasertib.

NRAS-Mutant Melanoma Clinical Trial MEK Inhibitor

Pimasertib vs. Dacarbazine: Improved Objective Response Rate in NRAS-Mutant Melanoma

The Phase II trial (NCT01693068) comparing pimasertib to dacarbazine in NRAS-mutant melanoma also assessed objective response rate (ORR) as a secondary endpoint [1]. Pimasertib treatment resulted in a higher proportion of patients achieving a partial or complete tumor response compared to the standard-of-care chemotherapy arm.

NRAS-Mutant Melanoma Clinical Trial MEK Inhibitor

Pimasertib's Unique Metabolic Fate: A Novel Phosphoethanolamine Conjugate Not Observed with Other MEK Inhibitors

A Phase I mass balance study in patients with advanced solid tumors investigated the metabolism of 14C-radiolabeled pimasertib [1]. The analysis revealed a novel and major metabolite, designated M554, which accounted for more than 10% of total drug-related material in plasma and urine. This metabolite was identified as a phosphoethanolamine conjugate of pimasertib, a biotransformation pathway not previously described for any other pharmaceutical agent, including other MEK inhibitors [1]. This distinct metabolic route is a property unique to pimasertib among its class.

Drug Metabolism Pharmacokinetics MEK Inhibitor

Pimasertib Exhibits Intermediate Brain Penetration Among MEK Inhibitors, Limiting Utility for CNS Targets

The blood-brain barrier (BBB) penetration of a panel of clinically relevant MEK inhibitors was systematically compared using in vitro transport assays and in vivo pharmacokinetic studies in wild-type and ABC-transporter knockout mice [1]. The study evaluated the impact of the major efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) on brain distribution. Among the five inhibitors tested (pimasertib, trametinib, binimetinib, selumetinib, and PD0325901), pimasertib was found to be a substrate for these efflux transporters, which actively limits its accumulation in the brain.

Blood-Brain Barrier Pharmacokinetics CNS Penetration

Pimasertib Synergism with Cetuximab in NRAS-Mutant Colorectal Cancer: A >1300-Fold Enhancement of Cytotoxicity

A synthetic lethal interaction was identified between MEK inhibition and EGFR blockade in NRAS-mutant metastatic colorectal cancer (mCRC) models. A study compared four representative MEK1/2 inhibitors—binimetinib, trametinib, selumetinib, and pimasertib—in combination with the anti-EGFR antibody cetuximab [1]. In NRASQ61K/+ mCRC cells, which are intrinsically resistant to cetuximab monotherapy, co-treatment with an otherwise ineffective dose of cetuximab dramatically augmented the cytotoxic effects of pimasertib.

Colorectal Cancer NRAS Mutation Combination Therapy EGFR Inhibitor

Validated Research Applications for Pimasertib (1204531-26-9) Based on Quantitative Evidence


In Vivo Efficacy Studies in NRAS-Mutant Melanoma Xenograft or Syngeneic Models

Pimasertib is the optimal positive control for preclinical studies of NRAS-mutated melanoma. Its selection is directly justified by the Phase II clinical trial (NCT01693068) which demonstrated a significant improvement in median progression-free survival (13 weeks vs. 7 weeks; HR=0.59, p=0.0022) and a higher objective response rate (OR=2.24, p=0.0453) compared to dacarbazine in this genetically defined patient population [1]. Using pimasertib as a benchmark allows researchers to validate the clinical translatability of their models and to benchmark the efficacy of novel agents or combinations against a therapy with proven, albeit modest, clinical activity in this difficult-to-treat indication.

In Vitro Characterization of MEK Dependency and Potency in Multiple Myeloma

For researchers investigating the role of the MAPK pathway in multiple myeloma (MM), pimasertib serves as a highly potent tool compound. Its demonstrated ability to inhibit the growth of sensitive MM cell lines like U-266 and INA-6 with sub-10 nanomolar IC50 values (5 nM and 11 nM, respectively) makes it a suitable reagent for achieving complete and selective target inhibition at low concentrations . This high potency reduces the risk of off-target effects often encountered when using less potent kinase inhibitors at micromolar concentrations, thereby increasing confidence in the specificity of observed phenotypic changes.

Investigation of MEK-EGFR Inhibitor Synergy in NRAS-Mutant Colorectal Cancer

Pimasertib is a preferred MEK inhibitor for designing combination therapy experiments in NRAS-mutant colorectal cancer (mCRC) models. The documented >1,300-fold enhancement of its cytotoxic activity when combined with cetuximab provides a powerful and quantifiable positive control for such synergy studies [2]. This application is particularly relevant for validating in vitro co-culture or in vivo xenograft models aimed at assessing the efficacy of rational combination strategies targeting parallel survival pathways in NRAS-driven mCRC.

Pharmacokinetic and Drug Metabolism Studies of Novel Conjugation Pathways

Pimasertib offers a unique tool for investigators focused on drug metabolism and disposition. The discovery of its major circulating metabolite, M554, as a novel phosphoethanolamine conjugate—a pathway not previously described for any pharmaceutical agent—provides a distinct experimental system [3]. This makes pimasertib a valuable compound for studying the enzymes involved in this unusual conjugation reaction, its potential for drug-drug interactions, and the broader implications of this metabolic route in drug development and safety assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pimasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.